2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methoxyphenyl-substituted piperazine moiety via a thioether bridge, with an acetamide group at the 2-position. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Properties
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-22-12-4-2-11(3-5-12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVYBRDWCWQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. These properties are crucial for understanding the compound’s bioavailability.
Biological Activity
The compound 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a nitrogen-rich heterocyclic compound featuring both thiadiazole and piperazine moieties. This structural composition suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound by synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 348.42 g/mol. The presence of the methoxyphenyl group and the thiadiazole ring enhances lipophilicity, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism is believed to involve interaction with cellular targets leading to apoptosis or cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| MCF7 | 15.0 | Cell cycle arrest | |
| A549 | 20.0 | Inhibition of kinase activity |
Antimicrobial Activity
The antimicrobial properties of thiadiazole compounds have also been extensively studied. Research indicates that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature allows for better penetration into microbial membranes, leading to cell lysis.
- Apoptosis Induction : Interaction with cellular pathways that regulate apoptosis has been observed in various studies.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives, including the target compound. These derivatives were tested for cytotoxicity against multiple cancer cell lines and demonstrated promising results, with some compounds exhibiting IC50 values below 20 µM .
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, where the compound was found to significantly reduce microbial growth at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of thiadiazole-acetamide derivatives. Below is a comparative analysis with structurally related compounds from the literature:
Key Structural-Activity Relationship (SAR) Insights :
- Piperazine Substitution : The 4-methoxyphenyl group (as in the target compound) improves solubility and receptor affinity compared to nitro or chlorophenyl analogues (e.g., compound 3 in ).
- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., compound 3 ) show stronger Akt inhibition than thiazole-based analogues (e.g., compound 18 ), likely due to enhanced π-π stacking.
- Acetamide Linkers: Ureido-substituted acetamides (e.g., compound 4i ) exhibit higher antiproliferative activity than simple acetamides, suggesting the importance of hydrogen-bond donors.
Pharmacological Profile Comparison
- Anticancer Activity : Compound 3 demonstrated 92.36% Akt inhibition, while benzothiazole-ureido derivatives (e.g., 4i ) showed moderate antiproliferative effects. The target compound’s methoxyphenyl-piperazine group may enhance blood-brain barrier penetration for CNS malignancies.
- Enzyme Inhibition : Thiadiazole-acetamides with nitro groups (e.g., compound 3 ) outperform methoxy-substituted analogues in kinase inhibition, indicating electron-withdrawing groups optimize enzyme binding.
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction parameters influence yield?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with a piperazine derivative. Key steps include cyclization (e.g., using POCl₃ for thiadiazole ring formation ) and nucleophilic substitution for introducing the piperazine moiety. Critical parameters include:
- Temperature : Elevated temperatures (e.g., 90°C) for cyclization .
- Solvent choice : Polar aprotic solvents like DMF or DMSO improve intermediate solubility .
- Catalysts : Sodium hydride or triethylamine for deprotonation during coupling .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects by-products .
- Elemental Analysis : Ensures stoichiometric purity .
Advanced Questions
Q. How can reaction conditions be optimized to address low yields during the coupling of thiadiazole and piperazine intermediates?
- Answer : Contradictions in coupling efficiency often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Switching to DMF or acetonitrile to enhance nucleophilicity .
- Catalyst screening : Testing bases like DBU or K₂CO₃ to improve reaction kinetics .
- Temperature gradients : Gradual heating (e.g., 50–80°C) to suppress side products .
- Intermediate purification : Pre-purifying thiadiazole intermediates via recrystallization to reduce impurities .
Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data be resolved?
- Answer : Discrepancies may stem from solvation effects or target flexibility. Methodological solutions include:
- Enhanced docking protocols : Incorporating molecular dynamics simulations to account for protein flexibility .
- Experimental validation : Using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Structural analogs : Synthesizing derivatives with modified substituents (e.g., varying methoxy groups) to test SAR hypotheses .
Q. What methodologies are recommended for scaling up synthesis while maintaining purity and yield?
- Answer : Industrial-scale synthesis requires:
- Continuous flow reactors : To improve heat/mass transfer and reduce batch variability .
- Catalyst recycling : Immobilized catalysts or biphasic systems to minimize waste .
- In-line analytics : Real-time HPLC or FTIR monitoring for rapid quality control .
Q. How should researchers design experiments to evaluate pharmacokinetic properties like solubility and metabolic stability?
- Answer :
- Solubility assays : Use shake-flask methods with HPLC quantification in buffers of varying pH .
- Metabolic stability : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to track metabolite formation .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
Q. How can computational chemistry guide structural modifications to enhance biological activity?
- Answer :
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
- Docking-based design : Prioritize modifications to the piperazine or thiadiazole moieties to optimize target binding .
- ADMET prediction : Tools like SwissADME to forecast toxicity and bioavailability before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
